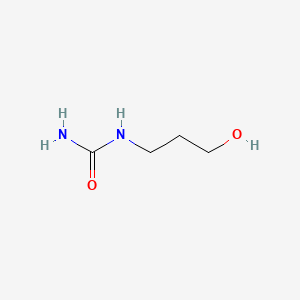

(3-Hydroxypropyl)urea

説明

Structure

3D Structure

特性

IUPAC Name |

3-hydroxypropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-4(8)6-2-1-3-7/h7H,1-3H2,(H3,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPHEDNKXRMPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167850 | |

| Record name | Urea, (3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16517-53-6 | |

| Record name | N-(3-Hydroxypropyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (3-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 3 Hydroxypropyl Urea

The synthesis of (3-Hydroxypropyl)urea is most directly achieved through the reaction of urea (B33335) with 3-amino-1-propanol. This condensation reaction is typically performed at elevated temperatures, generally in the range of 100-170°C, which drives off ammonia (B1221849) as a byproduct. google.com To improve product quality and yield, the reaction is preferably conducted under anhydrous conditions and in the absence of molecular oxygen. google.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₁₀N₂O₂ americanelements.com |

| Molecular Weight | 118.14 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

| CAS Number | 16517-53-6 guidechem.com |

| Appearance | Powder americanelements.com |

| Boiling Point | 268.7°C at 760 mmHg americanelements.com |

| Density | 1.161 g/cm³ americanelements.com |

| SMILES | C(CNC(=O)N)CO uni.lu |

| InChIKey | DNPHEDNKXRMPAX-UHFFFAOYSA-N uni.lu |

Applications of 3 Hydroxypropyl Urea in Academic Research

In academic research, (3-Hydroxypropyl)urea and its derivatives are utilized in several areas. A primary application is in polymer and materials science, where mono(hydroxyalkyl)ureas serve as effective modifiers and plasticizers for resins, particularly urea-formaldehyde resins. google.com

In the field of biochemistry, polymers incorporating the hydroxypropyl urea (B33335) structure are used as model systems. For example, poly-N5-(3-hydroxypropyl)-L-glutamine has been instrumental in studies examining the effects of denaturants like urea and guanidine (B92328) on the helical structure of polypeptides. nih.gov This research provides insight into the forces governing protein folding and stability.

Furthermore, the broader class of urea derivatives is a cornerstone of medicinal chemistry research. The urea scaffold is integral to the design of molecules that can modulate the activity of various biological targets. nih.gov Specifically, aryl urea derivatives are heavily investigated as potent kinase inhibitors in the context of anticancer drug discovery. frontiersin.org While this compound itself is a simple molecule, it serves as a foundational structure and a synthetic precursor for creating more complex derivatives intended for biological screening and investigation. ontosight.ainih.gov

Analytical Techniques for Characterization and Purity Assessment of 3 Hydroxypropyl Urea

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of (3-Hydroxypropyl)urea. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to obtain a complete picture of the molecule's carbon-hydrogen framework. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. For instance, in a related compound, methyl 4-(((3-hydroxypropyl)amino)methyl)benzoate, the protons of the propyl chain show distinct chemical shifts. nih.gov The methylene (B1212753) protons adjacent to the hydroxyl group typically appear as a triplet, while the methylene group next to the nitrogen also presents as a triplet, and the central methylene group appears as a multiplet resulting from coupling to the adjacent methylene groups. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. For a similar structure, methyl 4-(((3-hydroxypropyl)amino)methyl)benzoate, the carbon attached to the hydroxyl group, the two other carbons of the propyl chain, and the carbonyl carbon of the urea (B33335) group all have characteristic chemical shifts. nih.gov The specific chemical shifts observed in the ¹³C NMR spectrum are crucial for confirming the presence of the hydroxypropyl and urea moieties. researchgate.net

Below is a table summarizing typical NMR data for compounds containing a this compound-like fragment.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | -CH₂-OH | ~3.6-3.8 |

| ¹H | -NH-CH₂- | ~3.2-3.4 |

| ¹H | -CH₂-CH₂-CH₂- | ~1.6-1.8 |

| ¹³C | C=O (Urea) | ~155-160 |

| ¹³C | -CH₂-OH | ~58-64 |

| ¹³C | -NH-CH₂- | ~40-44 |

| ¹³C | -CH₂-CH₂-CH₂- | ~30-33 |

Note: The exact chemical shifts can vary depending on the solvent and other substituents in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Key characteristic absorption bands for this compound include:

N-H stretching: A broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the N-H bonds in the urea group. docbrown.info

O-H stretching: A broad band, often overlapping with the N-H stretch, corresponding to the hydroxyl group.

C=O stretching: A strong absorption band around 1645-1700 cm⁻¹, indicative of the carbonyl group in the urea moiety. docbrown.info

C-N stretching: Absorptions in the fingerprint region, typically around 1450 and 1150 cm⁻¹, can be attributed to C-N bond vibrations. docbrown.info

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the structure of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in deducing the molecular formula. rsc.org

In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. For example, in the analysis of a related compound, the molecular ion peak was observed, confirming its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR and IR spectroscopy.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for assessing the purity of this compound and for identifying and quantifying any impurities. These techniques separate the main compound from any by-products or starting materials remaining from the synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC is a common mode used for such analyses.

A typical HPLC method would involve:

Column: A C18 column is frequently employed for the separation of polar compounds. nih.gov

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the mobile phase. nih.govsielc.com Often, an acid such as formic acid or trifluoroacetic acid is added to the mobile phase to improve peak shape and resolution. nih.gov

Detection: A UV detector is commonly used, with monitoring at wavelengths such as 254 nm and 280 nm. nih.gov

By comparing the peak area of this compound to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. The method can also be used to track the progress of a reaction during its synthesis.

| Parameter | Typical Conditions |

| Column | C18, 5 µm particle size |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210-280 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced version of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. researchgate.net

UPLC methods are particularly useful for high-throughput screening and for the detailed analysis of complex samples where high resolution is required to separate closely eluting impurities. nih.gov The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. sigmaaldrich.com For compounds like this compound, a UPLC method can provide a more detailed impurity profile in a shorter amount of time. researchgate.netnih.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While the direct analysis of urea and its derivatives by GC can be challenging due to their low volatility and thermal lability, derivatization methods can be employed to make them suitable for GC analysis. For instance, in the analysis of related urea compounds, derivatization is often a necessary step to improve volatility and thermal stability.

In the context of analyzing degradation products of amine blends used in CO2 capture, which can include urea derivatives like N,N′-bis(3-hydroxypropyl)-urea, both gas chromatography (GC) and liquid chromatography (LC) are principal analytical methods. ntnu.noresearchgate.net For complex mixtures, GC coupled with mass spectrometry (GC-MS) is a particularly effective combination for the identification and quantification of various components. researchgate.net The choice of column is critical; for example, non-polar columns have been used for the analysis of urea, though with challenges like peak tailing. For specific analyses, such as detecting ammonia (B1221849) from urea decomposition, specialized columns like a Q plot or VolAmine may be suitable.

Other Characterization Methods

Beyond standard chromatographic and spectroscopic techniques, several other methods provide valuable information about the structural and physical properties of this compound and its derivatives.

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. It is particularly useful for assessing the thermal stability and decomposition profile of compounds. For hydroxyalkyl urea derivatives used as crosslinking agents, TGA can be employed to observe and compare their curing properties. google.comgoogle.com The analysis tracks weight loss, often due to the release of byproducts like water during the curing process, providing insights into the reaction rate and efficiency. google.com

For instance, TGA has been used to compare the crosslinking efficiency of (hydroxyalkyl)urea (HAU) crosslinkers with hydroxyalkyl amide (HAA) crosslinkers, demonstrating that HAU crosslinkers are significantly more efficient. google.comgoogle.com In studies of polyurethane foams derived from hydroxypropyl derivatives of urea, TGA confirmed their high thermal stability, with significant weight loss occurring at elevated temperatures. lp.edu.ua The thermal stability of modified pulp fibers containing hydroxypropyl groups has also been evaluated using TGA, showing how chemical modification can alter the decomposition temperature. ncsu.edu

Table 1: Thermal Decomposition Data for Polyurethane Foams Derived from Hydroxypropyl Urea Derivatives

| Foam Type | 5% Weight Loss Temperature (K) | Temperature of Maximum Decomposition (K) |

|---|---|---|

| Unmodified | 453 | 533–588 |

| Boron Modified | 493 | 533–588 |

Data sourced from research on rigid polyurethane foams. lp.edu.ua

Viscometry is used to measure the viscosity of a fluid, which is a measure of its resistance to flow. This technique is particularly relevant for polymeric derivatives of this compound, where the viscosity of the polymer solution or melt is a critical parameter for processing and application. For example, in the synthesis of polyurethane-polyisocyanurate foams, a glycolysis product of a foam waste containing a tri(N,N ′-dimethyleneoxy-3-hydroxypropyl)urea derivative was characterized by its high viscosity. researchgate.net The viscosity of polyols derived from hydroxypropyl cellulose (B213188), which are then used to create polyurethane foams, is also a key property that is determined. mdpi.com

Wet chemistry techniques, including various titration methods, remain fundamental for the quantitative analysis of this compound and related compounds. Acid-base titration is a standard method to determine the total amine concentration in solutions containing amine compounds like 3-amino-1-propanol, which can be a precursor or a degradation product related to N,N′-bis(3-hydroxypropyl)-urea. ntnu.no In the synthesis of N,N-bis(2-hydroxyethyl)urea, a related compound, the progress of the reaction can be monitored by amine titration to measure the consumption of the amine reactant. google.com This indicates that similar titration methods could be applied to monitor reactions involving this compound. Furthermore, in studies of cellulose paper treated with phosphoric acid-urea solutions, wet chemistry methods are employed to analyze the properties of the treated paper. researchgate.net

Polymer Science and Material Applications of 3 Hydroxypropyl Urea Derivatives

Utilization as Modifiers and Plasticizers in Polymer Resins

The modification of polymer resins with additives to enhance their physical and mechanical properties is a common industrial practice. Plasticizers, for instance, are incorporated to increase flexibility and reduce brittleness.

Application in Urea-Formaldehyde Resins

Urea-formaldehyde (UF) resins are widely used adhesives in the wood products industry, known for their low cost and fast curing times. nih.govnih.gov However, cured UF resins are inherently brittle. While various compounds have been investigated as plasticizers to improve the flexibility of UF resins, direct and extensive documentation detailing the specific use of (3-Hydroxypropyl)urea for this purpose is not prevalent in readily available scientific literature.

Research into plasticizers for UF resins has explored a range of substances, including polyethylene (B3416737) glycol, which has been shown to improve flow properties and mechanical strength. researchgate.net Patents have also described the use of more complex hydroxyalkyl-containing molecules to impart flexibility to UF resins. For instance, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine tetracetate and similar compounds have been patented as effective plasticizers for both urea- and melamine-formaldehyde resins, highlighting the general utility of hydroxyl-functional additives in these systems. google.com The primary goal of incorporating such modifiers is to overcome the inherent brittleness of thermosetting resins, a property not typically associated with flexibility. google.com

Crosslinking Agents in Polymer Systems

This compound and its analogues have demonstrated significant utility as crosslinking agents for polymers containing carboxyl, anhydride, or amine functionalities. These hydroxyalkylurea (HAU) crosslinkers offer a formaldehyde-free alternative to conventional crosslinking chemistries.

Crosslinking Mechanisms with Poly-functional Molecules

The primary crosslinking mechanism of (hydroxyalkyl)urea derivatives with poly-functional molecules, such as poly(acrylic acid), involves the esterification reaction between the hydroxyl groups of the HAU and the carboxylic acid groups of the polymer. google.comgoogle.com This reaction forms ester linkages, creating a three-dimensional polymer network and releasing water as the only byproduct. google.com This is an attractive feature for creating environmentally friendly coating and adhesive systems. The crosslinking agent must contain at least two hydroxyl groups and have a minimum of two carbon atoms separating the urea (B33335) group from each hydroxyl group to be effective. google.comgoogle.com

Performance in Catalyzed and Uncatalyzed Systems

A surprising and advantageous characteristic of HAU crosslinkers is their effectiveness in uncatalyzed systems. google.comgoogle.com While the crosslinking reaction can be accelerated with the use of a catalyst, HAU systems exhibit a significant degree of crosslinking without one. google.com This is in contrast to other hydroxyl-containing crosslinkers, such as hydroxyalkyl amides (HAA), which show considerably lower reactivity in the absence of a catalyst. google.com

Thermogravimetric analysis (TGA) has been used to compare the curing performance of HAU and HAA crosslinkers with poly(acrylic acid). The weight loss, corresponding to the release of water during esterification, occurs at a lower temperature for the HAU system, indicating a faster and more efficient cure. google.com Even when the HAA crosslinker is catalyzed, the uncatalyzed HAU can exhibit comparable or superior performance. google.com

Examples: Poly(acrylic acid) Crosslinking

The crosslinking of poly(acrylic acid) with various (hydroxyalkyl)urea derivatives has been demonstrated to produce materials with excellent water resistance, indicating a high degree of crosslinking. google.com For example, poly(acrylic acid) with a molecular weight of 90,000, when crosslinked with N,N'-bisthis compound and cured at 240°C for ten minutes, yields a high percentage of insoluble material. google.comgoogle.com

The effectiveness of different HAU crosslinkers can vary based on their specific molecular structure. The table below, compiled from patent data, illustrates the water resistance of poly(acrylic acid) crosslinked with different (hydroxyalkyl)urea compounds.

| HAU Crosslinker | % Insoluble |

| N,N-bis(2-hydroxyethyl)urea | 100 |

| Tetrakis(2-hydroxyethyl)urea | 47 |

| Tris(2-hydroxyethyl)urea | 85 |

| N,N'-bis(2-hydroxyethyl)urea | 100 |

| N,N'-bisthis compound | 92 |

| Data sourced from patent literature, representing the water resistance of crosslinked poly(acrylic acid). |

Incorporation into Polyurethane and Polyurea Systems

Polyurethanes and polyureas are versatile polymers with a wide range of applications, from flexible foams to durable coatings. qucosa.denih.gov Their properties are highly tunable based on the selection of monomers, including diisocyanates, polyols, and chain extenders. qucosa.denih.gov

The synthesis of these polymers often involves the use of low molecular weight diols or diamines as chain extenders to build the polymer backbone. tri-iso.comresearchgate.net While there is a vast body of research on various chain extenders, specific and detailed studies on the incorporation of this compound into polyurethane or polyurea systems are not widely reported in the accessible literature.

Research has shown the use of structurally related compounds. For instance, 1,3-dimethylolurea, a dihydroxyl-functionalized urea, has been successfully used as a chain extender in the synthesis of waterborne polyurethanes. mdpi.com This demonstrates the feasibility of incorporating urea-containing diols into polyurethane chains. The general two-step synthesis of polyurethane-ureas involves the reaction of a polyol with an excess of diisocyanate to form a prepolymer, which is then chain-extended with a diamine or a diol. nih.govresearchgate.net In principle, this compound could serve as such a diol chain extender.

The properties of the final polyurethane or polyurea are significantly influenced by the structure of the chain extender. researchgate.net Without specific experimental data on the use of this compound, the precise impact on the mechanical and thermal properties of the resulting polymers remains a subject for future investigation.

Synthesis of Poly(imide-urethane-urea)s

The synthesis of poly(imide-urethane-urea)s (PIUUs) involves the creation of a polymer backbone containing imide, urethane (B1682113), and urea linkages. While the direct incorporation of this compound as a primary monomer in the synthesis of PIUUs is not extensively documented in publicly available literature, the fundamental principles of polyurethane and polyurea chemistry allow for the consideration of its potential role.

Generally, the synthesis of such complex polymers is a multi-step process. One common approach involves the preparation of an isocyanate-terminated prepolymer by reacting a diisocyanate with a polyol. This prepolymer is then chain-extended with a diamine to form the urea linkages. The imide functionality can be introduced through various methods, such as using a dianhydride or an imide-containing diamine in the polymerization process.

This compound, possessing both a hydroxyl and a urea group, could theoretically be incorporated in several ways. The hydroxyl group could react with an isocyanate to form a urethane linkage. If used as a chain extender, it would introduce both urethane and urea functionalities into the polymer chain. However, the reactivity of the urea group's N-H bonds with isocyanates would also need to be considered, which could lead to cross-linking or branching.

A typical synthesis of a related polymer, poly(urethane-urea), involves a two-step procedure. researchgate.net In the first step, a polyol is reacted with a diisocyanate, such as 4,4'-Methylene diphenyl diisocyanate (MDI), to create an isocyanate end-capped prepolymer. researchgate.net This prepolymer constitutes the soft segment of the resulting polymer. researchgate.net In the second step, this prepolymer is reacted with a diamine chain extender, which forms the hard segments containing urea linkages. researchgate.net Chain extenders like ethylenediamine (B42938) (EDA), butanediamine (BDA), and hexamethylenediamine (B150038) (HMDA) are commonly used. researchgate.net The choice of chain extender significantly influences the final properties of the polymer. researchgate.net

While specific examples are lacking for this compound, the use of functional chain extenders is a known strategy to modify polymer properties. For instance, studies have explored using various chain extenders to alter the release rates of encapsulated substances from poly(urea-urethane) microcapsules. nih.gov This suggests that a functional molecule like this compound could be employed to tailor the characteristics of the final polymer, potentially enhancing properties like hydrophilicity or providing sites for further reactions.

Development of Polysiloxane-Urea Elastomers

Polysiloxane-urea elastomers are a class of polymers known for their excellent flexibility, thermal stability, and biocompatibility, making them suitable for applications such as intraocular lenses. nih.gov The synthesis of these elastomers typically involves the reaction of an amino-terminated polydimethylsiloxane (B3030410) (PDMS) with a diisocyanate. nih.gov This reaction forms urea linkages that create hard segments within the flexible polysiloxane matrix, leading to the elastomeric properties of the material. nih.gov

While the direct use of this compound as a primary reactant in the main synthesis of polysiloxane-urea elastomers is not commonly reported, derivatives containing hydroxypropyl functionalities are relevant. A Japanese patent describes the use of dihydroxy functional polydialkylsiloxanes, specifically α,ω-bis(3-hydroxypropyl)polydimethylsiloxane, as a diol in the production of urea-urethane polymers. google.com In this context, the hydroxyl groups of the modified polysiloxane would react with a diisocyanate to form urethane linkages.

The general synthesis of soft polysiloxane-urea elastomers involves preparing aminopropyl-terminated PDMS through a ring-opening polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) with an amine-containing end-blocker such as 1,3-bis(3-aminopropyl)-tetramethyldisiloxane. nih.gov These amino-terminated polysiloxanes are then reacted with a diisocyanate, such as 4,4'-methylenebis(cyclohexylisocyanate) (H12MDI), in a polyaddition reaction to form the final elastomer. researchgate.net

The incorporation of molecules with specific functionalities, such as hydroxypropyl groups, can be a strategy to modify the surface properties of the resulting elastomer. Surface modification is a key area of research for improving the biocompatibility and performance of medical devices made from these materials. For example, the surface of poly(carbonate-urea) urethane nanocomposites has been modified to enhance the capture of endothelial progenitor cells for stent applications. nih.gov Although not involving this compound directly, this demonstrates the principle of functionalizing polyurethane-urea type materials.

Influence of this compound Derivatives on Polymer Properties

Derivatives of this compound, and hydroxyalkyl ureas in general, can be utilized as additives to influence the properties of various polymer compositions. One notable application is in maintaining the hydration of aqueous-based polymer compositions. google.com The presence of hydroxyalkyl ureas can improve properties such as freeze-thaw stability and retard the evaporation of water from the composition. google.com This is attributed to the hydrophilic nature of the hydroxyalkyl urea molecules and their ability to form hydrogen bonds with water.

The introduction of urea-containing compounds into polymer structures can also have a significant impact on their thermal stability. The formation of urea groups and the resulting bidentate hydrogen bonds are known to increase the thermal stability of poly(urethane-urea)s. researchgate.net Research on polyurethane acrylate (B77674) curing systems has shown that the presence of urea groups and longer soft segments promotes an increase in thermal stability. researchgate.net Similarly, in cellulose-modified urea-formaldehyde resins, the interactions between the components lead to enhanced thermal stability. ias.ac.in

The effect of urea on polymer collapse is complex and depends on the nature of the polymer. nih.gov In confined environments, the addition of urea can weaken the collapse of hydrophobic polymers but enhance the collapse of hydrophilic polymers. nih.gov This is due to a balance of factors including polymer-water and polymer-cosolute interactions. nih.gov

In the context of thermoplastic starch, urea acts as a plasticizer. At low concentrations (below 10%), urea interacts with starch via hydrogen bonding, leading to an anti-plasticization effect. bohrium.com At higher concentrations (10-30%), free urea molecules act as an effective plasticizer, improving the flexibility of the material. bohrium.com However, at concentrations above 30%, macroscopic phase separation can occur due to the supersaturation of urea. bohrium.com

| Property Influenced | Effect of (Hydroxyalkyl)urea Derivative | Polymer System |

| Hydration | Maintains hydration, improves freeze-thaw stability | Aqueous polymer compositions |

| Thermal Stability | Increases thermal stability through hydrogen bonding | Poly(urethane-urea)s, Polyurethane acrylates |

| Polymer Collapse | Weakens collapse of hydrophobic polymers, enhances collapse of hydrophilic polymers | Model 32-mer polymers |

| Plasticization | Acts as a plasticizer, affecting tensile strength and elongation | Thermoplastic starch |

Hydroxypropylated Starch and Cellulose (B213188) Derivatives

Homogeneous Synthesis in Aqueous Solutions

The synthesis of modified starches, including hydroxypropylated starch, can be carried out in aqueous solutions, and the presence of urea can significantly influence the reaction conditions. Urea acts as an eco-friendly additive for starch functionalization. nih.gov A key role of urea is its ability to disrupt the granular structure of starch, facilitating a more homogeneous reaction environment. nih.govresearchgate.net The mechanism of dispersion of starch by urea involves the disruption of hydrogen bonds within the starch granule. researchgate.net

While the direct "homogeneous synthesis" of hydroxypropylated starch in a urea solution is a specific process, the principles of using urea to modify starch are well-established. Starch modification with urea can lead to cross-linking reactions, where the amino groups of urea react with the starch molecules. nih.gov

The process of hydroxypropylation itself is an etherification reaction where native starch is treated with propylene (B89431) oxide in the presence of an alkaline catalyst. researchgate.net The introduction of hydroxypropyl groups disrupts the internal hydrogen bonds of the starch, which reduces the tendency of starch pastes to retrograde. researchgate.net The use of urea in conjunction with this process can aid in the initial swelling and disruption of the starch granules, making the hydroxyl groups more accessible for reaction with propylene oxide.

Structural Characteristics and Degree of Substitution

The structural changes in potato starch granules caused by hydroxypropylation can be significant. Microscopic studies have shown that the central region of the potato starch granule is where hydroxypropylation primarily occurs. diva-portal.org This leads to a looser granular structure with wider alternating growth rings compared to native starch. diva-portal.org As the degree of substitution (DS) increases, the centrally located, less organized regions become larger. diva-portal.org

The degree of substitution, which is the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit, is a critical parameter that determines the properties of the modified starch. The DS of hydroxypropylated starch can be influenced by various reaction conditions. In the context of using urea, its ability to swell the starch granules can make the hydroxyl groups more accessible to the etherifying agent, potentially affecting the reaction efficiency and the resulting DS.

Research on hydroxypropylated apios starches has shown that as the degree of hydroxypropyl substitution increases, the water-binding capacity of the starch also increases. nih.gov This is attributed to the hydrophilic nature of the introduced hydroxypropyl groups. nih.gov

The following table summarizes the effect of increasing the degree of substitution on the structural characteristics of hydroxypropyl potato starch, as observed through microscopic analysis of iodine-stained thin sections. diva-portal.org

| Degree of Substitution (DS) | Structural Characteristics |

| Low | Looser granular structure than native starch, wider alternating rings. |

| Increasing | Thickness of alternating brownish and blue-stained rings becomes wider, faint blue-stained region in the center becomes larger. |

Microscopic Evaluation of Starch Granules with Urea Treatment

The treatment of hydroxypropylated starch granules with an aqueous urea solution provides a method for evaluating the extent of modification. A microscopic technique has been developed to quantitatively measure the change in light intensity as starch granules lose their birefringence in aqueous urea under polarized light. fao.org

Native potato starch granules exhibit a characteristic Maltese cross pattern under polarized light, which is indicative of their semi-crystalline structure. When treated with a urea solution, the granules swell and the birefringence is lost. The rate at which this occurs is related to the degree of hydroxypropylation. diva-portal.org Hydroxypropyl potato starches lose their birefringence more rapidly with an increasing molar substitution (M.S.). fao.org This relationship forms the basis of a simple and rapid method for estimating the approximate D.S. of hydroxypropyl potato starch granules. diva-portal.org

There are also marked differences in the morphology of the swollen granules between hydroxypropyl potato starch and hydroxypropyl-cross-linked potato starch when treated with urea. fao.org

Scanning electron microscopy (SEM) of hydroxypropylated apios starch granules has shown that at high levels of modification, the granule morphology becomes irregular, and the surface becomes rougher compared to the smooth surface of native starch granules. nih.gov This is consistent with findings that hydroxypropylation can cause spalling of starch granules, leading to a change in their shape as the central part of the granule becomes looser. nih.gov

| Starch Type | Observation under Polarized Light in Aqueous Urea |

| Native Potato Starch | Gradual loss of birefringence upon swelling. |

| Hydroxypropyl Potato Starch | Rapid loss of birefringence, rate increases with increasing M.S. fao.org |

| Hydroxypropyl-cross-linked Potato Starch | Noticeable differences in swollen granule morphology compared to non-cross-linked hydroxypropyl starch. fao.org |

Supramolecular Chemistry Involving 3 Hydroxypropyl Urea Moieties

Role of Hydrogen Bonding in Supramolecular Assemblies

The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its ability to form strong, self-complementary hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows (3-Hydroxypropyl)urea molecules to link together in a head-to-tail fashion, forming linear tapes or more complex, three-dimensional networks. The hydroxyl (-OH) group on the propyl chain introduces an additional site for hydrogen bonding, further strengthening and influencing the architecture of the resulting supramolecular assemblies. These interactions are highly directional and specific, which is a key factor in the construction of well-defined supramolecular structures.

In more complex systems involving substituted ureas, the hydrogen bonding between urea groups is a primary driving force for assembly. For instance, in bis-urea macrocycles, the urea moieties direct the self-assembly process. researchgate.net The strength and pattern of these hydrogen bonds can be influenced by the surrounding environment and the presence of other functional groups within the molecule.

Formation of Supramolecular Polymer Networks

The ability of this compound moieties to form robust hydrogen-bonded arrays allows them to act as physical cross-linkers in polymer chains, leading to the formation of supramolecular polymer networks. These networks are dynamic and responsive to stimuli such as temperature, as the hydrogen bonds that hold them together are reversible.

While extensive research on supramolecular polymers based specifically on the monomeric this compound is not widely documented, the principles are well-established with related compounds. For example, ureidopyrimidinone (UPy), a more complex urea-containing moiety, is known to form strong, dimeric hydrogen-bonding units that can physically crosslink polymers. ugent.be Similarly, the simple urea group in this compound can create reversible links between polymer chains, imparting them with properties like self-healing and stimuli-responsiveness. A patent has described the use of (hydroxyalkyl)ureas in aqueous polymer compositions to maintain hydration, which improves properties like freeze-thaw stability by interacting with the polymer and water molecules. google.com

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The hydrogen bonding capabilities of this compound make it a suitable component for creating or reinforcing hydrogels. Hydrogen bonds can stabilize the secondary structures in the formation of polypeptide or agarose-based hydrogels. researchgate.net

Studies on related compounds demonstrate this principle effectively. For instance, imidazolidinyl urea (IU), when incorporated into polymers, acts as a hydrogen bonding reinforced factor for the construction of supramolecular hydrogels. nih.gov Increasing the content of IU in the polymer structure leads to a higher gel-sol transition temperature, indicating a more stable hydrogel network due to increased hydrogen bonding. nih.gov These hydrogels can exhibit remarkable properties such as self-healing and significant mechanical strength, with tensile stress up to 1.6 MPa and elongation at break of 460%. nih.gov While these specific values are for IU-based hydrogels, they illustrate the potential of incorporating urea moieties like this compound to develop advanced hydrogel materials.

Table 1: Properties of Hydrogels Reinforced with Urea Moieties

| Reinforcing Agent | Polymer Matrix | Key Properties | Reference |

| Imidazolidinyl urea (IU) | Poly(ethylene glycol) (PEG) and diisocyanates | Increased gel-sol transition temperature, self-healing, high mechanical strength (1.6 MPa tensile stress) | nih.gov |

| Urea | Hemicellulose | Slow-release of urea, water-retention | mdpi.com |

| Hydroxypropyl methylcellulose (B11928114) (HPMC) and Polyvinylpyrrolidone (PVP) | HPMC/PVP | Strong bioadhesion, shear-thinning properties, sustained drug release | nih.gov |

Interaction with Biological Molecules and Architectures

The urea group is well-known for its significant interactions with biological macromolecules, particularly proteins. While specific studies on this compound are limited, the extensive research on urea provides a strong basis for understanding these interactions.

Currently, there is a lack of specific enzyme inhibition studies focused solely on this compound in the available scientific literature. However, urea and its derivatives are known to act as denaturants and can, therefore, inhibit enzyme activity by disrupting their three-dimensional structure, which is crucial for their function. This denaturation is a general effect on protein structure rather than a specific inhibition of the active site.

Urea is a classic protein denaturant, and its mechanism of action is a subject of ongoing research. It is understood to denature proteins through both direct and indirect mechanisms. nih.govnutrisoil.com.au

The direct mechanism involves urea molecules interacting directly with the protein. keaipublishing.comresearchgate.net Urea can form hydrogen bonds with the peptide backbone, competing with and breaking the intramolecular hydrogen bonds that stabilize the protein's secondary and tertiary structures. researchgate.net Furthermore, the dispersion interactions between urea and both the protein backbone and amino acid side chains are stronger than those between water and the protein, which promotes the binding of urea to the protein. researchgate.net

The indirect mechanism involves urea's effect on the structure of the surrounding water. nih.gov Urea is thought to disrupt the hydrogen-bonded network of water, which weakens the hydrophobic effect. The hydrophobic effect is a major driving force for protein folding, as it causes nonpolar side chains to be buried in the protein's interior. By diminishing this effect, urea makes it more energetically favorable for these nonpolar regions to become exposed to the solvent, leading to unfolding. nih.govnutrisoil.com.au Molecular dynamics simulations have shown that in the presence of urea, water self-diffusion is reduced, and the hydrophobic core of the protein becomes solvated first by water and then by urea. nih.govnutrisoil.com.au

These mechanisms suggest that this compound, containing the same core urea group, would interact with proteins in a similar fashion, acting as a denaturant by disrupting the delicate balance of forces that maintain the native protein structure.

The interaction of urea and its derivatives can significantly alter the secondary structure of polypeptides, such as the α-helix content. An early study investigated the effect of urea on the helix content of poly-N5-(3-hydroxypropyl)-L-glutamine, a polypeptide that contains a side chain structurally similar to this compound. nih.gov This study demonstrated that urea can influence the helical conformation of this polymer in aqueous-solvent systems. nih.gov X-ray diffraction studies have also been used to determine the solid-state conformation of poly-N5-(3-hydroxypropyl)-L-glutamine. nih.gov

More generally, urea is known to disrupt the hydrogen-bond network that stabilizes helical conformations in polypeptides. nih.gov However, the effect can be complex. For some peptides, increasing urea concentration initially leads to an increase in α-helical content at low concentrations, followed by a sharp decrease and denaturation at higher concentrations. This suggests a complex interplay of interactions where urea might initially stabilize certain conformations before its denaturing effects dominate.

Biomaterials Research and in Vitro Studies of 3 Hydroxypropyl Urea Derivatives

Scaffold Design and Tissue Engineering Applications

Tissue engineering scaffolds require a combination of biocompatibility, appropriate mechanical properties, and a structure that supports cell growth. While the building blocks containing (3-Hydroxypropyl)urea have been synthesized, their assembly into functional three-dimensional scaffolds for tissue regeneration is not yet a well-documented area of research.

Polymer-Based Biomaterials for Specific Applications

The incorporation of this compound into polymer chains has been explored for creating materials with tailored properties, such as elastic films and hydrogels.

Research has demonstrated the synthesis of acrylic polymers incorporating a 1-butyl-3-(3-hydroxypropyl)urea side-chain. These polymers were developed to create clear, viscoelastic films. The study highlighted the critical role of the urea (B33335) group in forming strong hydrogen bonds, which contributed significantly to the material's mechanical properties.

The impact of these hydrogen bonds was quantified through mechanical testing, as summarized in the table below.

| Property | Observation | Scientific Rationale |

| Creep Recovery | Polymers containing the urea group showed higher creep recovery (84-92%). | The strong hydrogen bonding provided by the urea moiety acts as a physical cross-link, enhancing the elastic nature of the film and allowing it to recover its shape after deformation. |

| Peel Adhesion | The films exhibited peel adhesion in the range of 8–12 N/25 mm. | The combination of the flexible polymer backbone and the hydrogen bonding side-chains contributes to the pressure-sensitive adhesive properties of the material. |

| This table summarizes findings on the contribution of urea-based hydrogen bonding to the mechanical performance of viscoelastic films. |

The compound N,N′-bisthis compound has been identified as a component in hydrogel formulations. Due to its multiple hydroxyl and urea groups, this molecule is highly hydrophilic and capable of extensive hydrogen bonding, which are key characteristics for forming water-swollen hydrogel networks. These hydrogels could theoretically be used as carriers to encapsulate and deliver cells for therapeutic purposes. The porous, aqueous environment of a hydrogel can protect cells while allowing for the diffusion of nutrients and waste. Despite this potential, specific research focused on the use of this compound-based hydrogels for cell encapsulation and subsequent in vitro viability and functional studies is not currently available.

General In Vitro Methodologies in Biomaterial Research

The assessment of any new biomaterial intended for medical applications requires a rigorous suite of in vitro tests to establish its basic safety and efficacy before any consideration for in vivo studies. For materials derived from this compound, these evaluations would be critical.

Standard methodologies would include:

Cytotoxicity Assays: To ensure the material is not toxic to cells, extracts of the biomaterial or direct cell culture on the material's surface would be performed. Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) would be used to quantify cell viability and membrane integrity.

Cell Adhesion and Proliferation Studies: To confirm that the material can support cell growth, specific cell types (e.g., fibroblasts, osteoblasts) would be seeded onto the material. Microscopy techniques, such as scanning electron microscopy (SEM), would be used to visualize cell morphology and attachment, while DNA quantification assays (e.g., PicoGreen) would measure the rate of cell proliferation over time.

Biocompatibility Assessments: For biomaterials intended for blood-contacting applications, hemocompatibility testing is essential to evaluate effects on blood coagulation and platelet activation. In vitro studies on orthopedic implant coatings, for instance, have shown that modifying polymer surfaces can reduce inflammatory responses from cultured cells.

While these are standard techniques, the application of these specific methodologies to scaffolds, films, or hydrogels made from this compound is not yet described in the accessible research literature.

Theoretical and Computational Investigations of 3 Hydroxypropyl Urea

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting the geometries, reaction energies, and transition states of chemical reactions. While specific DFT studies on the reaction mechanisms of (3-Hydroxypropyl)urea are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its potential reactivity.

DFT calculations would typically involve optimizing the ground state geometry of this compound and any proposed reactants, intermediates, and products. By mapping the potential energy surface, researchers can identify the most likely reaction pathways. For instance, DFT could be used to model the hydrolysis of the urea (B33335) moiety or the oxidation of the hydroxyl group, providing activation energies and reaction thermodynamics.

In studies of similar molecules, such as various 5-aryl thiophenes containing sulphonylacetamide groups, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to gain insights into their structural properties and kinetic stability through Frontier Molecular Orbital (FMOs) analysis. nih.gov Such an approach for this compound would help in understanding its reactivity and potential for chemical transformations.

Computational Modeling of Molecular Interactions

Computational modeling allows for the detailed examination of non-covalent interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. These models are essential for predicting how the compound will behave in solution and how it might interact with biological targets.

Molecular dynamics (MD) simulations are a common technique used to study the time-dependent behavior of a molecular system. In an MD simulation of this compound in an aqueous environment, for example, one could observe the formation and dynamics of hydrogen bonds between the urea and hydroxyl groups of the compound and surrounding water molecules. This provides a microscopic view of its solvation and solubility characteristics.

A coarse-graining approach, as demonstrated in studies of Hydroxypropyl-Methylcellulose Acetate Succinate (HPMCAS) and phenytoin, can simplify complex systems to study interactions over longer time scales. nih.gov A similar methodology could be developed for this compound to model its interactions in more complex formulations or biological environments.

Binding Affinity Predictions

A key application of computational modeling is the prediction of binding affinity between a small molecule like this compound and a protein or other receptor. These predictions are valuable in fields like drug discovery for estimating the potential efficacy of a compound. Methods such as molecular docking and free energy calculations are employed for this purpose.

To predict the binding affinity of this compound for a specific target, one would first need a three-dimensional structure of the target receptor. Molecular docking simulations could then be used to predict the preferred binding pose of the compound within the receptor's binding site. Subsequently, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) could provide a quantitative estimate of the binding free energy.

Predictive Modeling of Compound Behavior

Predictive modeling encompasses a range of computational techniques aimed at forecasting the physicochemical and biological properties of a compound based on its chemical structure. These models often utilize quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches.

For this compound, predictive models can estimate a variety of properties. The table below presents some computationally predicted properties for this compound and a related compound, 1,3-Bisthis compound, sourced from public databases. These predictions are based on the compounds' structures and provide valuable preliminary data without the need for experimental measurements.

| Property | This compound | 1,3-Bisthis compound | Reference |

|---|---|---|---|

| Molecular Weight | 118.13 g/mol | 176.21 g/mol | uni.lunih.gov |

| XLogP3 | -1.4 | -1.3 | uni.lunih.gov |

| Hydrogen Bond Donor Count | 3 | 4 | uni.lunih.gov |

| Hydrogen Bond Acceptor Count | 2 | 3 | uni.lunih.gov |

| Rotatable Bond Count | 3 | 6 | uni.lunih.gov |

| Exact Mass | 118.074228 g/mol | 176.116092 g/mol | uni.lunih.gov |

| Monoisotopic Mass | 118.074228 g/mol | 176.116092 g/mol | uni.lunih.gov |

| Topological Polar Surface Area | 69.2 Ų | 89.4 Ų | uni.lunih.gov |

| Heavy Atom Count | 8 | 12 | uni.lunih.gov |

| Complexity | 72.7 | 107 | uni.lunih.gov |

These predicted values, such as the octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA), are instrumental in forecasting the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the negative XLogP3 values suggest that both compounds are hydrophilic. Such predictive models are a cornerstone of modern computational chemistry, enabling the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing.

Green Chemistry Principles in 3 Hydroxypropyl Urea Synthesis and Application

Sustainable Synthesis Routes

The traditional and most direct route to synthesizing (3-Hydroxypropyl)urea involves the reaction of urea (B33335) with 3-amino-1-propanol. google.com In this reaction, the amino group of the alkanolamine attacks the carbonyl carbon of urea, leading to the displacement of ammonia (B1221849) and the formation of the desired monosubstituted urea.

Reaction Scheme: Urea + 3-amino-1-propanol → this compound + Ammonia

While effective, this process is being re-evaluated through the lens of green chemistry to optimize its environmental footprint. An alternative approach, explored for the synthesis of its isomer 2-hydroxypropyl urea, involves the ammonolysis of propylene (B89431) carbonate. davidpublisher.comresearchgate.net This method proceeds without a catalyst and forms the product through a 2-hydroxypropyl carbamate (B1207046) intermediate. davidpublisher.comresearchgate.net Such alternative pathways highlight the ongoing search for more sustainable methods in urea derivative synthesis.

Solvent Selection and Minimization

A key principle of green chemistry is the reduction or elimination of solvents to minimize waste and environmental impact. In the synthesis of this compound from urea and 3-amino-1-propanol, the reaction can be conducted without a solvent, using the reactants themselves as the reaction medium. google.com While an inert solvent can technically be employed, it is generally not considered advantageous, making a solvent-free approach preferable. google.com

Similarly, the synthesis of the related compound 2-hydroxypropyl urea from propylene carbonate and ammonia is also performed without the use of an organic solvent. davidpublisher.com This approach not only simplifies the process and reduces waste but also lowers costs and potential hazards associated with solvent use, handling, and disposal. The possibility of conducting these reactions in a neat (solventless) condition is a significant step towards a greener process.

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. For the synthesis of this compound from urea and 3-amino-1-propanol, the reaction produces ammonia as the primary byproduct.

The theoretical atom economy can be calculated as follows:

Interactive Data Table: Atom Economy Calculation for this compound Synthesis

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Urea | CH₄N₂O | 60.06 | Reactant |

| 3-amino-1-propanol | C₃H₉NO | 75.11 | Reactant |

| This compound | C₄H₁₀N₂O₂ | 118.13 | Desired Product |

| Ammonia | NH₃ | 17.03 | Byproduct |

Atom Economy = (Mass of desired product) / (Total mass of reactants) x 100 Atom Economy = (118.13) / (60.06 + 75.11) x 100 = 87.4%

An atom economy of 87.4% is relatively high, indicating that most of the reactants' mass is converted into the final product. However, this metric does not account for reaction yield or waste generated from side reactions and purification steps.

The Environmental Factor (E-Factor) provides a more practical measure of waste by quantifying the total mass of waste produced per unit of product. A lower E-Factor signifies less waste and a greener process. In this synthesis, waste can arise from several sources:

The ammonia byproduct.

Unreacted starting materials.

Byproducts from side reactions, such as disubstituted ureas (e.g., 1,3-bisthis compound) and cyclic compounds. google.com

Environmentally Benign Reaction Conditions

The conditions under which a reaction is performed are critical to its environmental impact. The synthesis of this compound from urea and 3-amino-1-propanol is typically conducted at elevated temperatures, generally in the range of 100-170°C, to drive off the ammonia byproduct. google.com Similarly, the synthesis of its isomer from propylene carbonate occurs at around 126°C under pressure. davidpublisher.com These high temperatures require significant energy input.

Green chemistry encourages the use of milder reaction conditions. Future research could explore the use of catalysts to lower the activation energy of the reaction, thereby allowing for lower operating temperatures and pressures. Biocatalysis, using enzymes to perform chemical transformations, represents a promising frontier for achieving highly selective reactions under mild, aqueous conditions, though specific enzymatic routes for this compound have not yet been established. nih.govnih.gov

Reduction of Hazardous Byproducts

The primary byproduct in the main synthesis route is ammonia, a corrosive and toxic gas. google.com From a green chemistry perspective, simply releasing this byproduct is undesirable. An ideal green process would involve capturing the ammonia for reuse, for example, in the production of urea itself, creating a closed-loop system.

Future Research Directions for 3 Hydroxypropyl Urea Chemistry

Exploration of Novel Synthetic Pathways

The conventional synthesis of (3-Hydroxypropyl)urea involves the reaction of urea (B33335) with 3-amino-1-propanol at elevated temperatures, driving off ammonia (B1221849). google.com While effective, this method can lead to byproducts. Future research could focus on developing more efficient and selective synthetic routes.

One promising avenue is the exploration of catalytic methods . The use of novel catalysts could enable the synthesis to proceed under milder conditions, potentially reducing energy consumption and improving yield. cas.cnchemeurope.comgoogle.com For instance, research into electrocatalytic urea synthesis from carbon dioxide and nitrogen sources could be adapted for the synthesis of substituted ureas like this compound, offering a greener alternative to traditional methods. cas.cnchemeurope.commdpi.comnih.gov

Another area of investigation is the use of alternative reagents to circumvent the use of phosgene (B1210022) or its equivalents, which are highly toxic. nih.gov Metal-catalyzed carbonylation of amines presents a viable alternative, and the development of new catalyst systems, such as those based on palladium, could be tailored for the specific synthesis of this compound. nih.gov Furthermore, microwave-assisted synthesis has shown promise for the rapid and efficient production of urea derivatives and could be explored for this compound. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Synthesis | Milder reaction conditions, higher selectivity, greener process. | Development of catalysts for C-N coupling reactions involving 3-amino-1-propanol. |

| Alternative Reagents | Avoidance of toxic reagents like phosgene. | Exploration of metal-catalyzed carbonylation and other phosgene-free routes. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Optimization of microwave parameters for the synthesis of this compound. |

Advanced Material Design with this compound Incorporations

The bifunctional nature of this compound, possessing both a hydroxyl group and a urea moiety, makes it an excellent candidate for incorporation into advanced materials. The urea group can form strong and directional hydrogen bonds, while the hydroxyl group offers a site for further chemical modification or can contribute to the material's hydrophilicity.

Future research will likely focus on the development of functional polymers containing this compound. For example, it can be used as a modifier for urea-formaldehyde resins, potentially improving their properties. google.com Its incorporation into polymers like polyacrylamide could lead to the formation of hydrogels with enhanced mechanical properties, self-healing capabilities, and stimuli-responsiveness, driven by the multiple hydrogen bonds formed by the urea group. researchgate.net The use of hydroxyalkyl ureas to maintain hydration in aqueous polymer compositions is another area with potential for further exploration. google.com

The creation of hybrid materials is another exciting direction. By combining this compound with inorganic components, it may be possible to create novel organic-inorganic hybrid materials with tailored properties for applications in coatings, adhesives, and insulation. ontosight.ai

Expanding Supramolecular Architectures

The urea group is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular structures. jst.go.jpnih.govresearchgate.net This is due to its ability to act as both a hydrogen bond donor and acceptor, leading to the formation of robust one-dimensional hydrogen-bonded chains. nih.gov The presence of the hydroxypropyl group in this compound adds another layer of complexity and potential for creating intricate architectures.

Future research in this area will likely explore the self-assembly of this compound and its derivatives into a variety of supramolecular structures , such as gels, capsules, and polymers. jst.go.jpnih.govresearchgate.netresearchgate.netnih.gov By carefully designing the molecular structure, it may be possible to control the dimensionality and functionality of the resulting assemblies. For instance, the introduction of chiral centers could lead to the formation of helical structures. nih.gov

The ability of urea derivatives to form complexes with anions also opens up possibilities for the development of molecular sensors and transporters . nih.gov Research could focus on designing this compound-based receptors that can selectively bind to specific anions, with potential applications in environmental monitoring and biomedical diagnostics.

Deeper Theoretical Insights into Reactivity and Interactions

To guide the rational design of new synthetic pathways and materials, a deeper understanding of the fundamental properties of this compound is crucial. Computational chemistry provides powerful tools to investigate its reactivity and intermolecular interactions at the molecular level.

Future theoretical research should focus on several key areas. Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure and conformational preferences of this compound. nih.govnih.govnih.govresearchgate.netarxiv.orgarxiv.org These calculations can provide valuable insights into its reactivity and help in predicting the most favorable reaction pathways.

Furthermore, computational studies can be used to investigate the hydrogen bonding interactions that govern the self-assembly of this compound. nih.govresearchgate.netmdpi.comrsc.orgnih.gov By modeling the formation of dimers and larger aggregates, it is possible to determine the strength and geometry of the hydrogen bonds, which is essential for understanding and controlling the formation of supramolecular architectures. Molecular dynamics simulations can also provide insights into the dynamic behavior of these assemblies in different environments. nih.gov A theoretical study on hydroxyethyl (B10761427) urea crystal hydrate (B1144303) has already been conducted, paving the way for similar studies on this compound. worldscientific.com

| Theoretical Method | Research Focus | Expected Insights |

| Quantum Chemistry (DFT) | Electronic structure, conformational analysis, reaction mechanisms. | Reactivity, stability of isomers, prediction of reaction outcomes. |

| Molecular Dynamics | Self-assembly processes, dynamic behavior of aggregates. | Understanding of gelation, capsule formation, and polymer assembly. |

| Energy Decomposition Analysis | Strength and nature of hydrogen bonds and other non-covalent interactions. | Rational design of supramolecular structures with desired properties. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (3-Hydroxypropyl)urea, and how can purity be validated?

- Methodology : Synthesis typically involves reacting 3-hydroxypropylamine with urea under controlled conditions (e.g., reflux in ethanol at 60–80°C). Post-synthesis, purity validation requires techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to confirm molecular structure and absence of byproducts. Key parameters to monitor include reaction stoichiometry, temperature, and solvent choice .

- Characterization : Essential physicochemical properties (e.g., LogP = -0.35, polar surface area = 85.08 Ų) should be verified using computational tools (e.g., Molinspiration) and experimental methods like mass spectrometry .

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?

- Approach : Cross-reference data from peer-reviewed studies and authoritative databases (e.g., PubChem). For example, discrepancies in LogP values (-0.35 vs. -1.3) may arise from computational models (e.g., XLogP3 vs. consensus methods). Validate via experimental techniques like shake-flask partitioning or HPLC retention time analysis .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Protocol : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to enhance sensitivity and specificity. Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference, particularly in plasma or tissue samples .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound synthesis for higher yield and scalability?

- Experimental Design :

- Variables : Mole ratio (urea:3-hydroxypropylamine), temperature, reaction time.

- Response Surface Methodology : Use a 3-factor, 17-run Box-Behnken design to model interactions and identify optimal conditions. For example, prior urea complexation studies achieved 53.87% PUFA enrichment by optimizing molar ratios (20:1) and crystallization temperatures (-20°C) .

- Validation : Confirm predicted yields via triplicate experiments and statistical analysis (e.g., ANOVA, p < 0.05).

Q. What strategies address conflicting data on this compound’s biological activity in oxidative stress pathways?

- Analysis Framework :

Systematic Review : Compare studies using tools like PRISMA to identify methodological variations (e.g., cell lines, dose ranges).

Meta-Analysis : Pool data from in vitro/in vivo studies to calculate effect sizes (e.g., Hedge’s g) and heterogeneity (I² statistic).

Mechanistic Studies : Use CRISPR-edited cell models to isolate pathways (e.g., Nrf2/ARE signaling) and clarify dose-dependent effects .

Q. How can researchers design longitudinal studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

- Methodology :

- Cohort Design : Recruit participants stratified by metabolic phenotypes (e.g., CYP2C9 polymorphisms) to evaluate interindividual variability.

- Sampling : Collect serial blood/tissue samples over 24–72 hours post-administration.

- Modeling : Apply non-compartmental analysis (NCA) for AUC and half-life, followed by PK-PD modeling (e.g., Emax models) to correlate exposure with biomarker responses (e.g., 3HPMA levels in CVD studies) .

Data Interpretation & Ethical Considerations

Q. How should researchers statistically analyze nonlinear dose-response relationships for this compound?

- Statistical Tools :

- Nonlinear Regression : Fit data to sigmoidal (Hill equation) or biphasic models using software like GraphPad Prism.

- Threshold Identification : Use segmented regression to determine NOAEL/LOAEL values for toxicity studies .

Q. What ethical frameworks apply when investigating this compound in human trials?

- Guidelines :

- Informed Consent : Disclose risks of nephrotoxicity (based on urea analogs) and ensure voluntary participation.

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data repositories. Reference institutional review board protocols (e.g., London South Bank University UREC 1604) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。